Home > Products > Screening Compounds P69321 > 6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline
6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline - 1251682-74-2

6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline

Catalog Number: EVT-2870918
CAS Number: 1251682-74-2
Molecular Formula: C22H22N2O2
Molecular Weight: 346.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical research: Quinolines are frequently found in drugs targeting diverse diseases, suggesting that this compound could be investigated for potential therapeutic applications. [, , , , , , , ]
  • Materials science: Some quinolines have shown promise as fluorescent probes and sensors, implying possible uses in materials development. []
  • Agricultural chemistry: Certain quinoline derivatives exhibit pesticidal properties, hinting at potential agricultural applications. []

2-(3-(Methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3)

Compound Description: Smh-3 is a synthetic compound belonging to the 2-phenyl-4-quinolone series. [] It has demonstrated significant growth inhibitory effects against various human leukemia cell lines (HL-60, U937, and K562) in a dose- and time-dependent manner. [] Smh-3 exhibits an IC50 value of approximately 103.26 ± 4.59 nM after 48 hours of treatment in HL-60 cells. [] The compound induces G2/M phase cell cycle arrest, inhibits CDK1 activity, and promotes caspase-dependent apoptosis. [] Smh-3 also suppresses AKT activity and induces mitochondrial-dependent apoptotic pathways in HL-60 cells. [] Notably, Smh-3 does not significantly impair the viability of normal human umbilical vein endothelial cells (HUVEC) in vitro. []

Relevance: Smh-3 and (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone share a core quinoline structure with a pyrrolidin-1-yl substituent at position 6. [] The variation lies in the presence of a methanone group with a p-tolyl substituent in the target compound compared to the 4-one and 2-(3-(methylamino)phenyl) substituents in Smh-3. Both compounds belong to the broader class of quinoline derivatives, known for their diverse biological activities.

9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

Compound Description: These are a series of synthetic compounds structurally based on the indeno[1,2-c]quinoline-11-one scaffold. [] One particularly potent derivative, 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (compound 12 in the study), exhibits strong antiproliferative activities against several cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299. [] This compound displays IC50 values ranging from 0.54 to 1.18 μM against these cell lines. [] Compound 12 acts as a potent DNA intercalating agent and induces DNA damage in treated cells. [] Mechanistically, it increases Bax expression, activates caspases-3 and -7, enhances PARP cleavage, and decreases Bcl-2 expression, all indicative of apoptosis induction. []

Relevance: Although the 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives contain an indenoquinoline core, they share a structural similarity with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone in terms of the presence of a methoxy-substituted quinoline moiety. [] These compounds illustrate the versatility of quinoline-based structures in medicinal chemistry and their potential for developing anticancer agents.

5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide (Compound 5)

Compound Description: Compound 5 is a derivative of rotenone synthesized through etherification, oximation, and Beckmann rearrangement. [] Its structure was confirmed by 1H NMR, MS techniques, elemental analysis, and X-ray single crystal diffraction analysis. [] The crystal structure reveals that compound 5 belongs to the triclinic crystal system, space group P1. []

Relevance: Compound 5 and (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone share a common structural feature of a methoxy-substituted aromatic ring. [] While the core structures differ significantly, both compounds highlight the importance of methoxy groups in influencing the chemical and potentially biological properties of organic molecules.

2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (Compound 3b)

Compound Description: Compound 3b, a member of the 2-phenylquinolin-4-one (2-PQ) series, exhibits significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.03 to 8.2 μM. [] In an NCI evaluation, 3b selectively inhibited the growth of 14 out of 60 cancer cell lines. [] Mechanistically, it significantly inhibits the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). [] Its monophosphate derivative, sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (compound 15 in the study), demonstrates potent antitumor activity in a Hep3B xenograft nude mice model, surpassing doxorubicin and comparable to CHM-1-P-Na. [] Importantly, 3b shows a favorable safety profile with no significant effect on the normal biological functions of most tested enzymes. []

Relevance: Compound 3b is structurally similar to (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone due to the presence of a 6-methoxyquinolin-4-one core. [] The difference lies in the substitution pattern at position 2 of the quinoline ring and the presence of a 5-hydroxy group in 3b. These subtle modifications contribute to the distinct biological activities of these compounds, highlighting the impact of structural changes on pharmacological properties within the 2-PQ class.

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (Compound 6)

Compound Description: Compound 6 is a dual orexin receptor antagonist (DORA) exhibiting potent brain penetration and in vivo efficacy similar to suvorexant in rats. [] Despite its promising activity, compound 6 suffers from low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility, hindering its further development. []

Relevance: Although belonging to a different chemical class (oxadiazole derivative), compound 6 shares a structural similarity with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone through the presence of a methoxy-substituted aromatic ring. [] This highlights the recurring use of methoxy groups in the design of bioactive molecules across different chemical classes.

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (Compound 42)

Compound Description: Compound 42 represents an optimized DORA derived from compound 6, addressing the limitations of low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. [] It exhibits improved in vivo efficacy compared to compound 6, making it a more suitable candidate for further development. []

Relevance: Compound 42, a triazole derivative, shares a structural similarity with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone by incorporating a trifluoromethoxy-substituted phenyl group. [] This common feature underscores the importance of incorporating fluorine-containing substituents in drug design for enhancing metabolic stability and other pharmacokinetic properties.

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that effectively promotes sleep in animals and humans without disrupting sleep architecture. [] [] It binds with high affinity to human OX1 and OX2 receptors (Kd of 1.3 and 0.17 nM, respectively). [] Almorexant displays competitive antagonism at hOX1 and noncompetitive-like antagonism at hOX2. [] Notably, it exhibits a long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate. [] Electrophysiological studies suggest that OX2 might play a more crucial role than OX1 in mediating the effects of orexin-A on VTA dopaminergic neurons. []

Relevance: While not directly structurally similar to (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone, almorexant's research context is relevant as it underscores the therapeutic potential of targeting orexin receptors, particularly in sleep regulation. [] The development of Almorexant emphasizes the importance of exploring diverse chemical classes, even those without direct structural resemblance, for targeting specific biological pathways.

(E)-6-Hydroxy-9-methoxy-11H-indeno[1,2-c]quinolin-11-one O-2-(pyrrolidin-1-yl)ethyl oxime (Compound 8c)

Compound Description: Compound 8c belongs to a series of indeno[1,2-c]quinoline derivatives investigated for their antiproliferative, DNA binding, and topoisomerase inhibitory activities. [] It stands out as one of the most cytotoxic agents in the series, exhibiting GI50 values of 0.84, 0.89, and 0.79 μM against SAS, A549, and BT483 cancer cell lines, respectively, surpassing the activity of camptothecin. [] Compound 8c induces DNA fragmentation through caspase-3 activation, phosphorylation of histone protein H2AX at Ser139 (γ-H2AX), and PARP cleavage. [] Additionally, it exhibits significant tumor regression in a human breast xenograft model. [] Studies on this series suggest a positive correlation between antiproliferative activity, DNA binding affinity, and topoisomerase I and II inhibitory activities, highlighting their potential as dual topoisomerase inhibitors. []

Relevance: Although based on an indenoquinoline scaffold, compound 8c shares a structural similarity with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone through the presence of a methoxy-substituted quinoline moiety and a pyrrolidine ring. [] These common features, despite the different core structures, point towards potential overlapping pharmacological properties.

2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: These are a series of compounds synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. [] Among these derivatives, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (compound 15), 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (compound 7), and 2-cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (compound 19) displayed the highest activity, surpassing the reference drug doxorubicin (IC50 of 47.9 μmol L−1) with IC50 values of 29.8, 40.0, and 40.4 μmol L−1, respectively. []

Relevance: The 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives share a core quinoline structure with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone, highlighting the versatility of the quinoline scaffold for designing biologically active molecules. [] These derivatives, despite variations in substituents, demonstrate the potential of quinoline-based compounds for developing anticancer agents.

2-(4-[2-(3,4-Dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid (PD-118057)

Compound Description: PD-118057 is a type 2 agonist of the human ether-a-go-go-related gene 1 (hERG1) K+ channel. [] It attenuates inactivation of hERG1 channels without affecting deactivation. [] At 10 μM, PD-118057 shifts the half-point for inactivation by +19 mV and increases peak outward current by 136% in wild-type hERG1 channels. [] It interacts directly with the pore helix of the channel, specifically residues F619 and L646, attenuating fast P-type inactivation and increasing the open probability of hERG1 channels. []

Relevance: While structurally unrelated to (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone, PD-118057 is relevant as it highlights the pharmacological significance of modulating ion channels, specifically hERG1, in cardiac function. [] The research on PD-118057 demonstrates the potential of developing novel therapeutic agents for cardiac arrhythmias by targeting specific ion channel functions.

2-(5-Chloro-2-methoxy-phenylamino)-4'-methyl-[4,5'bithiazolyl-2'-yl]-phenyl-methanone (Corr-4a)

Compound Description: Corr-4a is a pharmacological corrector that enhances the protein stability and function of the low-temperature-rescued ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR). [] It significantly improves the stability of rescued ΔF508 CFTR for up to 12 hours at 37 °C. [] Mechanistically, corr-4a inhibits the E1-E3 ubiquitination pathway, preventing the degradation of ΔF508 CFTR. [] It also increases the cAMP-mediated ΔF508 CFTR response by 61% at 6 hours. [] The studies on corr-4a suggest that combining a corrector to enhance stability with a channel activator is crucial for achieving maximal correction of ΔF508 CFTR function. []

Relevance: Though structurally distinct from (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone, corr-4a is relevant as it exemplifies the use of small molecules for correcting protein misfolding and rescuing dysfunctional proteins. [] The research on corr-4a demonstrates the potential of developing pharmacological therapies for genetic diseases like cystic fibrosis by targeting protein folding and trafficking pathways.

(1,1-Dioxo-hexahydro-1λ6-thiopyran-4-yl)-{(S)-3-[1-(6-methoxy-5-methyl-pyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]-pyrrolidin-1-yl}-methanone

Compound Description: This compound exists in an anhydrous crystalline form and is a dihydropyridooxazine derivative. [, ] Details on its specific pharmacological activity and therapeutic application are limited based on the provided information.

Relevance: This compound shares a structural similarity with (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone through the presence of a methoxy-substituted pyridine ring and a pyrrolidine moiety. [, ] These common features suggest potential overlapping pharmacological properties, despite differences in the core heterocyclic systems.

N-[(4-Fluorophenyl)methyl]-4-N-{7-methoxy-6-[(2-pyrrolidin-1-yl)hydroxyethyl]quinolin-4-yl}benzene-1,4-diamine (LU1501)

Compound Description: LU1501 is a novel quinazoline derivative exhibiting promising anti-tumor activity against various cancer cell lines, including MCF-7, SK-BR-3, A549, HCT116, U-118MG, U-87MG, and MDA-MB-468. [] This compound shows potential for development as an anticancer drug. []

Relevance: LU1501 and (6-methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone share a common structural motif of a methoxy-substituted quinoline ring linked to a pyrrolidine-containing side chain. [] Despite differences in the core structures (quinazoline vs. quinoline) and the linking groups, the presence of these shared features suggests potential similarities in their pharmacological profiles.

Properties

CAS Number

1251682-74-2

Product Name

6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline

IUPAC Name

(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)-(4-methylphenyl)methanone

Molecular Formula

C22H22N2O2

Molecular Weight

346.43

InChI

InChI=1S/C22H22N2O2/c1-15-5-7-16(8-6-15)22(25)19-14-23-20-10-9-17(26-2)13-18(20)21(19)24-11-3-4-12-24/h5-10,13-14H,3-4,11-12H2,1-2H3

InChI Key

ZXNQAXHRAODCQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.